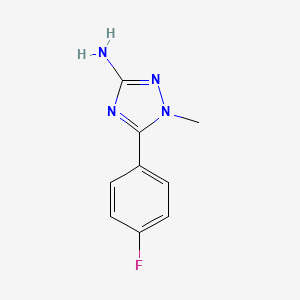

5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-14-8(12-9(11)13-14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKDHWYPNQQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557911-03-1 | |

| Record name | 5-(4-fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity at both the triazole ring and the amine group, making it versatile for further chemical transformations.

Nucleophilic Substitution

The primary amine group (-NH2) reacts with electrophiles such as acyl chlorides or aryl halides to form amides or arylated derivatives. For example:

Triazole Ring Reactions

The heterocyclic ring undergoes annular prototropic tautomerism, which can influence its reactivity in acidic or basic conditions . Additionally, the triazole ring may participate in cycloaddition reactions (e.g., [4+2] Diels-Alder) with dienophiles .

Electrophilic Substitution

The fluorophenyl substituent enhances the compound’s susceptibility to electrophilic aromatic substitution at the para position, enabling the introduction of functional groups such as hydroxyl (-OH) or nitro (-NO2) .

Reaction Mechanisms

The mechanisms underlying these reactions are critical for optimizing synthetic processes and understanding the compound’s chemical behavior.

Nucleophilic Substitution Mechanism

-

Nucleophilic Attack: The amine group attacks an electrophilic carbon in the reagent.

-

Intermediate Formation: A tetrahedral intermediate forms, leading to bond rearrangement.

-

Product Formation: Elimination of leaving groups results in the final product.

Tautomerism in Triazole Rings

Scientific Research Applications

Medicinal Chemistry Applications

5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine has been investigated for its potential as a pharmaceutical agent.

Antifungal Activity

Research indicates that triazole compounds exhibit antifungal properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazoles in inhibiting fungal growth through the disruption of ergosterol biosynthesis . The fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Anticancer Properties

Triazoles have also garnered attention in oncology. A recent study explored their role as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . Compounds similar to this compound showed promise in enhancing the efficacy of chemotherapy agents.

Agricultural Applications

In agricultural science, triazole derivatives are widely used as fungicides. The compound's structure suggests it may function similarly to existing triazole fungicides like tebuconazole and propiconazole.

Case Study: Fungicidal Efficacy

A comparative study evaluated various triazole compounds against common plant pathogens. Results indicated that derivatives with fluorinated phenyl groups exhibited superior antifungal activity compared to non-fluorinated counterparts. The enhanced activity is attributed to increased interaction with fungal cell membranes .

Material Science Applications

The unique properties of this compound extend to material science.

Polymer Development

Triazoles are incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that incorporating triazole units can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine, highlighting key differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

- Fluorine vs. Halogen Substitutions : The 4-fluorophenyl group in the parent compound provides moderate electronegativity and metabolic stability compared to bulkier halogens like bromine (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine). Bromine enhances halogen bonding but may reduce solubility .

- Heterocyclic Extensions : Piperazine or pyridinyl substitutions (e.g., 5-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine) introduce basic nitrogen atoms, enhancing solubility and receptor affinity in neurological targets .

Research Findings

- Energetic Materials : Triazole derivatives with azido or nitro groups (e.g., 3-azido-1H-1,2,4-triazol-5-amine) exhibit high heats of formation (>400 kJ/mol) and detonation velocities (>8,500 m/s), but the parent compound lacks these explosive properties due to its amine and fluorophenyl groups .

- Pharmaceutical Potential: The NIMH Code F-908 derivative, which includes the parent compound’s core structure, shows activity in CNS disorders due to its ability to cross the blood-brain barrier .

- Crystallographic Behavior : Analogous 3-phenyl-1H-1,2,4-triazol-5-amine forms planar crystals with dihedral angles <3°, suggesting similar rigidity in the parent compound .

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting research findings and case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₈FN₃

- Molecular Weight : 181.18 g/mol

- SMILES Notation : CC1=NN(C(=N1)C2=CC=C(C=C2)F)C

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of triazole compounds were evaluated for their effectiveness against various bacterial strains. The results showed that this compound demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values ranging from 0.625 to 10 μg/mL depending on the strain tested .

Anticancer Potential

Triazoles have also been explored for their anticancer properties. A study focusing on the synthesis of novel triazole derivatives reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular activity of various triazole derivatives, this compound was tested against Mtb H37Rv. The compound displayed an MIC of 0.625 μg/mL, indicating strong potential as an antitubercular agent . The structure–activity relationship (SAR) analysis suggested that the presence of the fluorine atom significantly enhances the compound's lipophilicity and permeability, contributing to its efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited IC₅₀ values below 20 μM in both cell lines, demonstrating promising anticancer activity . Further studies are warranted to elucidate the precise mechanisms involved.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(4-fluorophenyl)-1-methyl-1H-1,2,4-triazol-3-amine, and how can reaction yields be optimized?

- Methodology :

- Conventional synthesis : React 4-fluorophenyl-substituted precursors (e.g., 4-fluorobenzyl chloride) with 1-methyl-1H-1,2,4-triazol-3-amine under basic conditions (e.g., NaOH or K₂CO₃) via nucleophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time by 50–70% and improves yields (e.g., 85–92%) compared to thermal methods. Optimal conditions: 100–120°C, 20–30 min .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key methods :

- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., triazole ring protons at δ 7.8–8.2 ppm; fluorophenyl protons at δ 7.1–7.5 ppm) .

- X-ray crystallography : Resolve tautomeric forms and confirm substitution patterns (e.g., planar triazole ring with dihedral angles <5° relative to fluorophenyl) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 233.1) .

Q. How can researchers address solubility limitations in aqueous buffers during biological assays?

- Strategies :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

- Structural analogs : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) via post-synthetic modifications .

- Data : Aqueous solubility at pH 7.4 for related triazoles is ~18.1 µg/mL, necessitating solubility enhancers .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity, and how can they guide target validation?

- Mechanistic studies :

- Enzyme inhibition : Inhibits ketol-acid reductoisomerase (KARI) in microbial pathways (IC₅₀ ~2.5 µM), validated via enzyme kinetics and crystallography .

- Receptor binding : Fluoroaromatic interactions enhance binding to hydrophobic pockets in target proteins (e.g., kinase assays using SPR or ITC) .

- Methodology : Use CRISPR-Cas9 knockout models to confirm target specificity in cellular assays .

Q. How can computational methods accelerate the design of derivatives with improved pharmacological properties?

- Computational tools :

- DFT calculations : Predict regioselectivity in substitution reactions (e.g., Fukui indices for electrophilic attack sites) .

- Molecular dynamics (MD) : Simulate membrane permeability (logP ~2.8) and protein-ligand stability (RMSD <2 Å) .

- QSAR models : Optimize bioactivity by correlating substituent effects (e.g., EDG/EWG on fluorophenyl) with MIC values .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Comparative SAR analysis : Test analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate structural contributors to activity .

- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges: 1.8–5.3 µM) to identify outliers and consensus trends .

Q. What strategies optimize the compound’s selectivity and minimize off-target effects in vivo?

- Optimization :

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance bioavailability and reduce non-specific binding .

- Isotopic labeling : Use ¹⁸F or ¹³C isotopes for pharmacokinetic tracking via PET/MRI .

- Toxicogenomics : Identify off-target gene expression changes using RNA-seq in model organisms (e.g., C. elegans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.